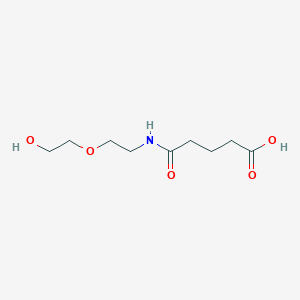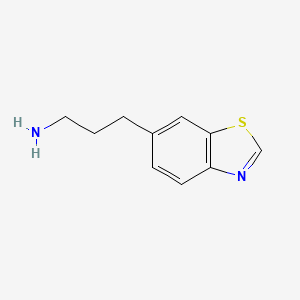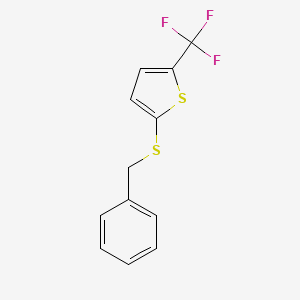
2-(Benzylthio)-5-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-5-(trifluoromethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of both benzylthio and trifluoromethyl groups in its structure makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(trifluoromethyl)thiophene typically involves the introduction of the benzylthio and trifluoromethyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with benzylthiol and a trifluoromethylating agent under appropriate conditions. Catalysts such as copper or palladium may be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylthio)-5-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-5-(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent materials
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)-5-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzylthio group can participate in various chemical interactions. These properties make it a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)thiophene: Lacks the benzylthio group, making it less versatile in certain reactions.
2-(Benzylthio)thiophene: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
5-(Trifluoromethyl)thiophene: Similar to 2-(Trifluoromethyl)thiophene but with the trifluoromethyl group at a different position .
Uniqueness
2-(Benzylthio)-5-(trifluoromethyl)thiophene is unique due to the presence of both benzylthio and trifluoromethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H9F3S2 |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H9F3S2/c13-12(14,15)10-6-7-11(17-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
ZBJSQNLXLUBGCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


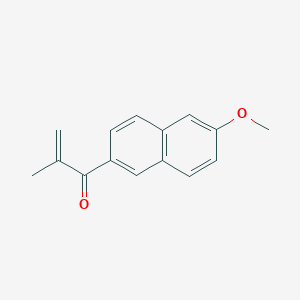
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
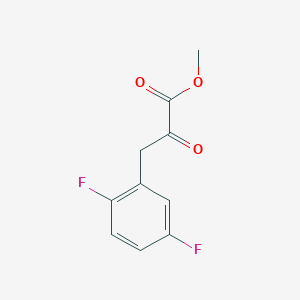
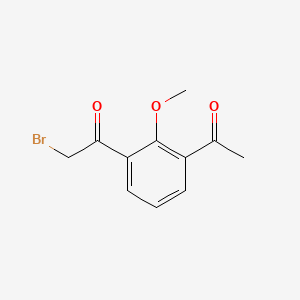


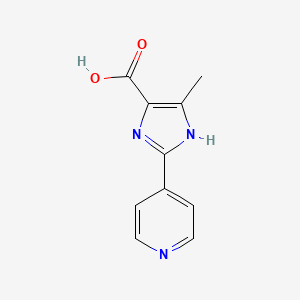


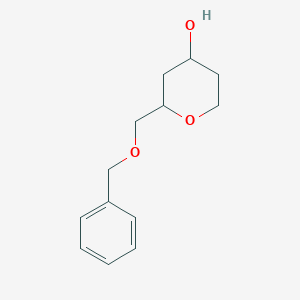
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
